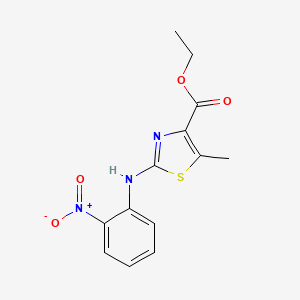

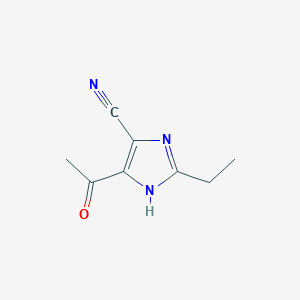

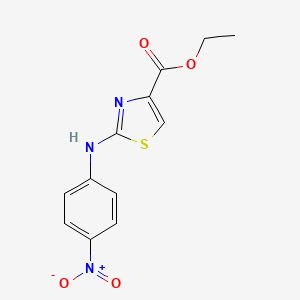

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Overview

Description

ROY is an organic compound that serves as a chemical intermediate to the drug olanzapine . It has been the subject of intensive study due to its ability to exist in multiple well-characterised crystalline polymorphic forms .

Synthesis Analysis

The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s . The synthesis involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile . The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Molecular Structure Analysis

ROY has been crystallised in at least thirteen polymorphic forms . The various crystal forms display alternative conformers, a type of stereoisomerism where rotation at single bonds leads to a distinct three-dimensional configuration in the solid .Chemical Reactions Analysis

ROY has a polymorph-dependent fast crystal growth mode below and above the glass transition temperature . This growth mode is not diffusion controlled, and it’s suggested that it might be enabled by secondary relaxation .Physical And Chemical Properties Analysis

ROY has a molar mass of 259.28 g·mol −1 and a melting point of 99–102 °C . It’s piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure .Scientific Research Applications

Organic Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of thiazole derivatives, including compounds similar to 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester. For example, the synthesis of thiazolecarboxylic acid derivatives has been achieved through acylation, methylation, and the creation of esters and anilides from amino-thiazole precursors, demonstrating the versatility of thiazole compounds in organic synthesis (Dovlatyan et al., 2004). Additionally, the pharmacology of basic esters of thiazole carboxylic acids was investigated, revealing their potential spasmolytic properties and stimulant effects on the central nervous system (Chance et al., 1946).

Chemical Reactions and Modifications

The reactions of specific thiazole derivatives with various bases have been studied, leading to products with potential for further chemical modification. For instance, the reaction of ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases has been examined, showcasing the adaptability of thiazole compounds in chemical transformations (Remizov et al., 2019).

Biological Activity

The synthesis of thiazole derivatives and their evaluation for antimicrobial activity exemplify the biological relevance of these compounds. For instance, 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids have been synthesized and tested for their antibacterial properties, highlighting the potential of thiazole derivatives in developing new antibacterial agents (Markovich et al., 2014).

Intermediate Compounds in Synthesis

Thiazole derivatives have been identified as important intermediates in the synthesis of biologically active compounds. The synthesis of 3-chloro-2-oxo-butanoate, an intermediate in the production of thiazole carboxylic acids, demonstrates the role of thiazole derivatives in the preparation of compounds with potential pharmaceutical applications (Yuanbiao et al., 2016).

Future Directions

properties

IUPAC Name |

ethyl 5-methyl-2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-6-4-5-7-10(9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDSWSKTFOLEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)

![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)

![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)

![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)

![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)